molecular formula C19H27N3O3 B2861060 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylpiperidine-1-carboxamide CAS No. 1009536-60-0

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B2861060
CAS No.: 1009536-60-0
M. Wt: 345.443
InChI Key: BQUPNBOBMQVGJK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyrrolidinone group, which is a common motif in many natural products and drugs. The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The compound could also participate in acid-base reactions due to the presence of the amide group .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties (such as its UV-Vis, IR, and NMR spectra). Computational chemistry methods could be used to predict these properties .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a pharmaceutical, it might interact with specific biological targets such as enzymes or receptors. Computational methods like molecular docking could be used to predict these interactions .

Safety and Hazards

The safety and hazards of the compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) for specific information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-13-5-4-6-14(2)22(13)19(24)20-15-11-18(23)21(12-15)16-7-9-17(25-3)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPNBOBMQVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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